糖基脱氧胆酸-2,2,4,4-d4

描述

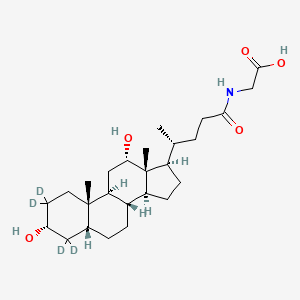

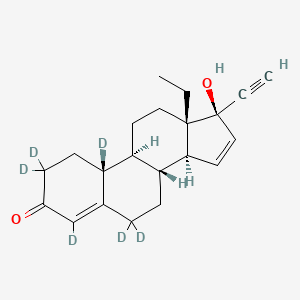

Glycodeoxycholic-2,2,4,4-d4 acid is a deuterated compound and a glycodeoxycholic acid . It has a molecular formula of C26H43NO5 . It is a glycine-conjugated form of the secondary bile acid deoxycholic acid . It is involved in various metabolic processes and signaling interactions .

Molecular Structure Analysis

The molecular weight of Glycodeoxycholic-2,2,4,4-d4 acid is 453.6 g/mol . The IUPAC name is 2-[[4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of Glycodeoxycholic-2,2,4,4-d4 acid include a molecular weight of 453.6 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 6 .科学研究应用

- By tracking GDCA-D4 alongside endogenous bile acids, scientists gain insights into metabolic processes and identify aberrations associated with liver diseases, gallstones, and cholestasis .

- Researchers analyze GDCA-D4 levels in biological samples to assess liver function, monitor disease progression, and evaluate therapeutic interventions .

- By administering GDCA-D4 alongside candidate drugs, scientists can investigate hepatic clearance, distribution, and excretion pathways .

- Researchers use GDCA-D4 to calibrate mass spectrometers, ensuring accurate measurements of bile acids and related compounds .

- Researchers explore GDCA-D4 metabolism in cholestatic models, potentially identifying novel therapeutic targets .

Metabolic Studies and Bile Acid Pathways

Biomarker Assessment

Drug Metabolism and Pharmacokinetics

Isotope Dilution Mass Spectrometry (IDMS)

Cholestatic Liver Diseases and Therapeutic Strategies

Stable Isotope Tracer Studies

作用机制

Target of Action

Glycodeoxycholic-2,2,4,4-d4 acid (GDCA-d4) is a glycine-conjugated form of the secondary bile acid deoxycholic acid . It primarily targets the cytochrome P450 (CYP) isoform 7A1 (CYP7A1) , a crucial enzyme in the regulation of bile acid synthesis.

Mode of Action

GDCA-d4 interacts with its target, CYP7A1, by decreasing its expression . This interaction results in a modulation of bile acid synthesis, affecting the overall balance and composition of bile acids in the body .

Biochemical Pathways

The primary biochemical pathway affected by GDCA-d4 is the bile acid synthesis pathway . By decreasing the expression of CYP7A1, GDCA-d4 can influence the production and composition of bile acids, which are essential for the digestion and absorption of dietary fats .

Result of Action

The action of GDCA-d4 leads to a reversible, concentration-dependent reduction in myogenic tone in rats . In clinical contexts, serum levels of GDCA are found to be elevated in non-surviving patients with acetaminophen-induced acute liver failure (AALF) compared with survivors . GDCA levels are also increased in the plasma of patients with asthma .

Action Environment

The action, efficacy, and stability of GDCA-d4 can be influenced by various environmental factors. For instance, the pH level in the gut can affect the ionization and absorption of bile acids. Additionally, the presence of other compounds, such as dietary fats, can influence the solubility and absorption of GDCA-d4. It’s also important to note that GDCA-d4 should be stored at a temperature of -20°C .

安全和危害

属性

IUPAC Name |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1/i10D2,12D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVULKSPCQVQLCU-JHVXYEQYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycodeoxycholic-2,2,4,4-d4 acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)

![N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)

![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)

![trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide](/img/structure/B3025697.png)

![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B3025698.png)

![(8R,10S)-10-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]-7,8,9,10-tetrahydro-1,8,11-trihydroxy-8-methyl-5,12-naphthacenedione](/img/structure/B3025707.png)

![(2S)-10,18-Dimethoxy-21-oxa-6,14,23-triazapentacyclo[12.9.0.02,6.08,13.016,22]tricosa-1(23),8(13),9,11,16(22),17,19-heptaene-7,15-dione](/img/structure/B3025711.png)